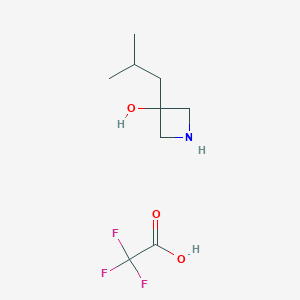
3-(2-Methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-(2-Methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of 3-isobutylazetidin-3-ol with trifluoroacetic acid under controlled conditions . The reaction typically requires a solvent such as isopropanol and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
3-(2-Methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets . Additionally, in the industry, it can be used in the development of new materials or as a reagent in various chemical processes .
作用机制
The mechanism of action of 3-(2-Methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
3-(2-Methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as other azetidines and trifluoroacetates . These compounds share similar chemical structures but may differ in their reactivity, stability, and applications . Similarly, other trifluoroacetates may have different functional groups, affecting their reactivity and applications .
生物活性
The compound 3-(2-Methylpropyl)azetidin-3-ol; 2,2,2-trifluoroacetic acid is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. Azetidine derivatives have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-isobutylazetidin-3-ol 2,2,2-trifluoroacetate
- Molecular Formula : C7H15F3N1O2
- Molecular Weight : 187.20 g/mol
- Purity : ≥ 95%
- Physical State : Oil at room temperature
Biological Activity Overview
Research has indicated that azetidine derivatives possess various biological activities. The specific compound under review has shown potential in several areas:
-
Anticancer Activity :
- Preliminary studies suggest that compounds with azetidine structures can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, related azetidinone compounds have demonstrated significant anticancer effects against breast and prostate cancer cells .
- A study involving structurally similar azetidine derivatives reported IC50 values ranging from 14.5 to 97.9 µM against various cancerous cell lines .
- Antibacterial Properties :
- Antiviral Effects :
The biological activity of 3-(2-Methylpropyl)azetidin-3-ol; 2,2,2-trifluoroacetic acid is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and bacterial resistance.
- Induction of Apoptosis : Compounds like this one may trigger apoptotic pathways in cancer cells by activating caspases or altering mitochondrial membrane potential.
- Cell Cycle Arrest : Some studies indicate that azetidine derivatives can cause cell cycle arrest at various phases, contributing to their anticancer effects .
Case Studies and Research Findings
属性
IUPAC Name |
3-(2-methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.C2HF3O2/c1-6(2)3-7(9)4-8-5-7;3-2(4,5)1(6)7/h6,8-9H,3-5H2,1-2H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRUUJCUBVCNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CNC1)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













